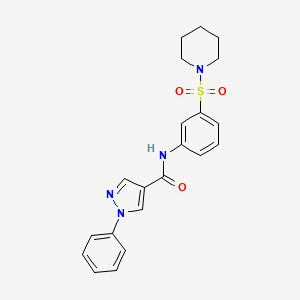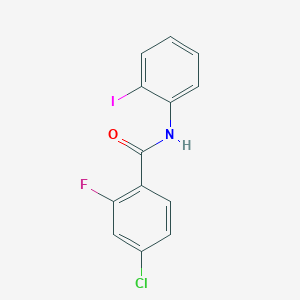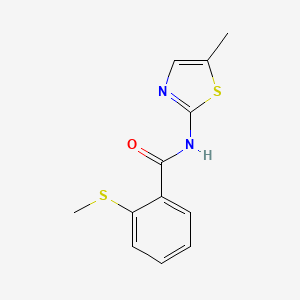
1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide, also known as PSB-603, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSB-603 is a selective antagonist of the cannabinoid receptor CB1, which plays a crucial role in regulating appetite, mood, and pain perception.
作用機序
1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide acts as a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The CB1 receptor plays a crucial role in regulating various physiological processes, including appetite, mood, and pain perception. This compound binds to the CB1 receptor and blocks its activation by endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This results in a decrease in CB1 receptor signaling, which can have various effects on physiological processes depending on the tissue and cell type.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the tissue and cell type in which it is used. In the central nervous system, this compound has been shown to decrease appetite, reduce pain perception, and improve mood. In peripheral tissues, this compound has been shown to reduce inflammation and improve metabolic function. The compound has also been shown to have potential applications in cancer therapy, as it can inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide has several advantages for lab experiments, including its high selectivity for the CB1 receptor, its availability in high purity and yield, and its well-characterized mechanism of action. However, the compound also has some limitations, including its relatively low potency compared to other CB1 receptor antagonists and its potential off-target effects on other G protein-coupled receptors. These limitations should be taken into consideration when designing experiments using this compound.
将来の方向性
1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide has several potential future directions for research, including its use in drug discovery programs aimed at developing new treatments for obesity, addiction, and other disorders. The compound could also be used to study the role of the CB1 receptor in various physiological processes, including appetite, pain perception, and mood regulation. Additionally, this compound could be used in cancer therapy, either alone or in combination with other drugs, to inhibit the growth and proliferation of cancer cells. Further research is needed to fully understand the potential applications of this compound in these and other fields.
合成法
The synthesis of 1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide involves the reaction of 1,3-diphenylpyrazole with N-(3-piperidin-1-ylsulfonyl)aniline in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which results in the formation of this compound in high yield and purity. The synthesis method has been optimized to produce this compound on a large scale, making it readily available for research purposes.
科学的研究の応用
1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. The compound has been shown to have a high affinity for the CB1 receptor, making it a promising tool for studying the role of this receptor in various physiological processes. This compound has been used to investigate the effects of CB1 receptor antagonism on appetite, pain perception, and mood regulation. The compound has also been used in drug discovery programs aimed at developing new treatments for obesity, addiction, and other disorders.
特性
IUPAC Name |
1-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c26-21(17-15-22-25(16-17)19-9-3-1-4-10-19)23-18-8-7-11-20(14-18)29(27,28)24-12-5-2-6-13-24/h1,3-4,7-11,14-16H,2,5-6,12-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJQJZYEEZRYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B7477644.png)
![4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7477649.png)
![2-[(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)methyl]benzonitrile](/img/structure/B7477656.png)
![6-[(4-Propan-2-ylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7477667.png)
![4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)




![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)


